Cas no 82311-69-1 (3-Bromo-L-phenylalanine)

3-Bromo-L-phenylalanine structure
3-Bromo-L-phenylalanine structure
Nombre del producto:3-Bromo-L-phenylalanine
Número CAS:82311-69-1
MF:C9H10BrNO2
Megavatios:244.085201740265
MDL:MFCD06659110
CID:60424
PubChem ID:2762259

3-Bromo-L-phenylalanine Propiedades químicas y físicas

Nombre e identificación

    • (S)-2-Amino-3-(3-bromophenyl)propanoic acid
    • 3-Bromo-L-phenylalanine
    • 3-Br-L-Phe-OH
    • H-Phe(3-Br)-OH
    • L-3-Bromophe
    • L-3-Bromophenylalanine
    • (2S)-2-amino-3-(3-bromophenyl)propanoic acid
    • (L)-3-Bromophenyl alanine
    • 3-Br-Phe-OH
    • 3-Bromo-L-phenylalanine (ACI)
    • (S)-2-Amino-3-(3-bromophenyl)propanoicacid
    • HY-W008183
    • PD196538
    • 82311-69-1
    • L-Phenylalanine, 3-bromo-
    • CS-W008183
    • DTXSID50376126
    • (S)-2-AMINO-3-(3-BROMOPHENYL)PROPIONIC ACID
    • 3-Bromo-L-phenylalanine, 95%
    • 6CV
    • FS-1311
    • EN300-384090
    • 3-bromo-phenylalanine
    • AMY4445
    • L-3-BR-PHE-OH
    • AC-5854
    • A5332
    • CHEMBL3809682
    • J-300373
    • SCHEMBL44027
    • (L)-Bromophenyl alanine
    • GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • AKOS012010389
    • (S)-2-amino-3-(3-bromophenyl)propanoic acid;(S)-3-(3-BROMOPHENYL)-BETA-ALANINE
    • MFCD06659110
    • DB-068233
    • DA-49571
    • 3-Bromophenylalanine
    • MDL: MFCD06659110
    • Renchi: 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • Clave inchi: GDMOHOYNMWWBAU-QMMMGPOBSA-N
    • Sonrisas: C(C1C=CC=C(Br)C=1)[C@H](N)C(=O)O

Atributos calculados

  • Calidad precisa: 242.98949g/mol
  • Carga superficial: 0
  • XLogP3: -0.8
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 242.98949g/mol
  • Masa isotópica única: 242.98949g/mol
  • Superficie del Polo topológico: 63.3Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 187
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.588
  • Punto de fusión: 227-232°C
  • Punto de ebullición: 368.4°C at 760 mmHg
  • Punto de inflamación: 368.4 °C at 760 mmHg
  • Coeficiente de distribución del agua: Slightly soluble in water.
  • PSA: 63.32000
  • Logp: 2.10380
  • Rotación específica: +5° (c=4 in 1N NaOH)

3-Bromo-L-phenylalanine Información de Seguridad

3-Bromo-L-phenylalanine Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

3-Bromo-L-phenylalanine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-384090-0.5g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
0.5g
$19.0 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027730-250mg
3-Bromo-L-phenylalanine
82311-69-1 97%
250mg
¥1007 2021-08-25
ChemScence
CS-W008183-10g
3-Bromo-L-phenylalanine
82311-69-1 99.80%
10g
$47.0 2022-04-26
eNovation Chemicals LLC
D628804-25g
3-Bromo-L-phenylalanine
82311-69-1 97%
25g
$1200 2024-06-05
abcr
AB280404-100 g
3-Bromo-L-phenylalanine, 95%; .
82311-69-1 95%
100g
€791.50 2022-06-11
abcr
AB280404-5g
3-Bromo-L-phenylalanine, 95% (H-L-Phe(3-Br)-OH); .
82311-69-1 95%
5g
€86.90 2024-04-15
Enamine
EN300-384090-50.0g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
50.0g
$339.0 2024-06-05
Enamine
EN300-384090-100.0g
(2S)-2-amino-3-(3-bromophenyl)propanoic acid
82311-69-1 95%
100.0g
$602.0 2024-06-05
AAPPTec
UHF166-1g
H-Phe(3-Br)-OH
82311-69-1
1g
$100.00 2024-07-19
Apollo Scientific
OR925479-5g
3-Bromo-L-phenylalanine
82311-69-1 97%
5g
£32.00 2025-02-20

3-Bromo-L-phenylalanine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referencia
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  3 min, 45 - 50 °C
1.2 Reagents: Acetic acid ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
Referencia
The asymmetric synthesis of enantiomerically enriched (S)-3'- and 4'-bromophenylalanines and their α-methyl substituted analogs
Dadayan, A. S.; et al, Hayastani Kimiakan Handes, 2011, 64(2), 225-232

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
Referencia
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
2.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Chymotrypsin Solvents: Water
Referencia
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
1.2 5 min, 99 °C
Referencia
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ;  80 - 180 min, reflux
2.1 Reagents: Ammonia Catalysts: Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 10, 30 °C
2.2 5 min, 99 °C
Referencia
Phenylalanine Aminomutase-Catalyzed Addition of Ammonia to Substituted Cinnamic Acids: A Route to Enantiopure α- and β-Amino Acids
Szymanski, Wiktor; et al, Journal of Organic Chemistry, 2009, 74(23), 9152-9157

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Catalysts: Chymotrypsin Solvents: Water
Referencia
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (9S)- Solvents: Chloroform ,  Toluene ,  Water ;  72 h, -40 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 100 °C
Referencia
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Benzene ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Catalysts: Chymotrypsin Solvents: Water
Referencia
Synthesis and resolution of novel 3'-substituted phenylalanine amides
Knittel, James J.; et al, Peptide Research, 1990, 3(4), 176-81

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Ammonium formate Solvents: Ethanol ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  24 h, pH 8, 30 °C
Referencia
Kinetic Resolution of Aromatic β-Amino Acids Using a Combination of Phenylalanine Ammonia Lyase and Aminomutase Biocatalysts
Weise, Nicholas J.; et al, Advanced Synthesis & Catalysis, 2017, 359(9), 1570-1576

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
Referencia
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Ammonium carbamate Solvents: Water ;  24 h, pH 9.9, 30 °C
Referencia
Intensified biocatalytic production of enantiomerically pure halophenylalanines from acrylic acids using ammonium carbamate as the ammonia source
Weise, Nicholas J.; et al, Catalysis Science & Technology, 2016, 6(12), 4086-4089

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  48 h, pH 10, 30 °C
2.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1.5, 30 °C
Referencia
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

3-Bromo-L-phenylalanine Raw materials

3-Bromo-L-phenylalanine Preparation Products

3-Bromo-L-phenylalanine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82311-69-1)3-Bromo-L-phenylalanine
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Suzhou Senfeida Chemical Co., Ltd
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sfd6423
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